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Compound of Interest

4-(Difluorochloromethoxy)benzoic
Compound Name: )
acid
CAS No.: 147992-34-5
Cat. No.: B123497
\ 7

Executive Summary & Chemical Identity

4-(Chlorodifluoromethoxy)benzoic acid is a specialized fluorinated building block used in the
synthesis of agrochemicals and pharmaceutical intermediates.[1] It serves as a lipophilic
bioisostere, where the chlorodifluoromethoxy group (

) modulates metabolic stability and membrane permeability compared to the more common
trifluoromethoxy (

) or difluoromethoxy (
) analogs.[1]

Chemical Profile
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Parameter Data
CAS Number 147992-34-5
IUPAC Name 4-[Chloro(difluoro)methoxy]benzoic acid

Molecular Formula

Molecular Weight 222.57 g/mol

Appearance White to off-white crystalline solid

Soluble in DMSO, Methanol, Ethyl Acetate;

Solubility . .
Sparingly soluble in water

pKa (Predicted) ~4.0 (Acidic carboxyl group)

Structural Analysis & Theoretical Grounding

The molecule consists of a benzoic acid core substituted at the para position with a
chlorodifluoromethoxy group. This moiety is chemically distinct due to the presence of both
fluorine and chlorine on the same carbon, creating a unique electronic environment detectable
by NMR.

o Electronic Effect: The

group is strongly electron-withdrawing (inductive effect,

), deactivating the benzene ring and increasing the acidity of the carboxylic acid relative to
unsubstituted benzoic acid.[1]

 Lipophilicity: The substitution significantly increases

, enhancing hydrophobic interactions in protein binding pockets.

Spectroscopic Characterization

The following data is synthesized from standard spectroscopic principles for fluorinated
aromatics and specific literature values for chlorodifluoromethoxy derivatives.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR is the definitive method for purity assessment.[1] The presence of the

group is confirmed by a characteristic singlet in the
F spectrum and a triplet splitting pattern in the

C spectrum.

1.

F NMR (Fluorine-19)

» Signal: Singlet (s).[1][2]

e Chemical Shift (
): -26.0 to -28.5 ppm (referenced to
)-[1]

« Interpretation: Unlike the
group (typically -58 ppm) or

(doublet around -82 ppm), the chlorine atom induces a significant downfield shift
(deshielding) of the fluorine nuclei.[1]

2.

H NMR (Proton)
e Solvent: DMSO-

or CDCI
1]

o Pattern: Typical AA'BB' (or AA'’XX") aromatic system.[1]
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Shift (
Multiplicity Integration Assignment
ppm)
13.0-13.2 Broad Singlet (bs) 1H (Carboxylic acid
proton)
Doublet ( Ar-H (Ortho to
8.05-8.15 2H
Hz) )
Ar-H (Meta to
Doublet (
7.35-7.45 2H , Ortho to
Hz)
)
3.

C NMR (Carbon-13)

e Key Feature: The

carbon appears as a triplet due to coupling with two equivalent fluorine atoms (

Hz).[1]
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Shift (
Signal Type Assignment

ppm)

166.5 Singlet (Carboxyl)

152.0 Singlet Ar-C (Ipso to ether oxygen)

1315 Singlet Ar-C (Ortho to carboxyl)

128.0 Singlet Ar-C (lpso to carboxyl)
Triplet (

126.5 (Trifluoromethyl-like carbon)
Hz)

120.5 Singlet Ar-C (Meta to carboxyl)

B. Infrared (IR) Spectroscopy

The IR spectrum provides rapid functional group identification.[1]

Wavenumber (

Vibration Mode Description
)
Broad band characteristic of
2800 - 3200 O-H Stretch _ o
carboxylic acid dimers.
Strong, sharp carbonyl peak.
1680 - 1700 C=0[1] Stretch o
Multiple strong bands; C-F
1100 - 1300 C-F / C-O Stretch stretches are intense in this
region.[1]
Weak to medium bands
850 - 900 C-CI Stretch associated with the

halogenated ether.[1]

C. Mass Spectrometry (MS)[7]
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« lonization Mode: ESI (Negative Mode) is preferred for acidic compounds (
)[1]
e Molecular lon:

(for
isotope).[1]

« |sotopic Pattern: Distinct 3:1 ratio for M and M+2 peaks due to the single Chlorine atom (

Fragmentation Logic (EI/ESI):

Parent lon:

222 (El) or 221 (ESI-).[1]

Loss of OH:

Loss of COOH: Decarboxylation is common.[1]

Loss of Cl: Cleavage of the C-CI bond in the ether tail.[1]

Visualization: Fragmentation & Logic

The following diagram illustrates the logical flow of structural identification and the primary
fragmentation pathway expected in Mass Spectrometry.
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19F NMR
Singlet @ -27 ppm
(Confirm -OCF2ClI)

1H NMR
AA'BB' System
(Confirm Para-sub)

NMR Analysis
(Confirm Structure)

4-(Chlorodifluoromethoxy)

benzoic acid
(MW 222.57)
MS Fragmentation [M-OH]+
(El / ESI) (Acylium lon)
- COOH (45)
[M-COOH]+ - CI(35) > [M-Cl]+
(Decarboxylation) (Loss of Chlorine)

Click to download full resolution via product page

Caption: Analytical workflow correlating spectroscopic signals to structural moieties and MS
fragmentation.

Experimental Protocols
Protocol 1: Sample Preparation for NMR

Objective: To obtain high-resolution spectra without aggregation or solvent suppression issues.

[1]
¢ Solvent Choice: Use DMSO-

(99.9% D) for optimal solubility of the carboxylic acid.[1] CDCI
may require slight warming or addition of a drop of CD
OD to break H-bond dimers.[1]

e Concentration: Dissolve 10-15 mg of the solid in 0.6 mL of solvent.
o Reference:

o For
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H/
C: Use residual solvent peak (DMSO: 2.50 ppm / 39.5 ppm).

o For

F: Add an internal standard like
-trifluorotoluene (

-63.7 ppm) or reference externally to

(0 ppm).[1]

Protocol 2: Purity Assessment via HPLC

Objective: Quantify purity and detect des-chloro impurities (difluoromethoxy analogs).
e Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 pum).[1]
» Mobile Phase:

o A:0.1% Formic Acid in Water.[1]

o B: Acetonitrile.[1][3]
» Gradient: 10% B to 90% B over 15 minutes.
e Detection: UV at 254 nm (aromatic absorption).[1]

» Note: The chlorodifluoromethoxy derivative is more lipophilic than the difluoromethoxy
analog, so it will elute later (higher retention time).

References
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. alfa-chemistry.com [alfa-chemistry.com]

2. escholarship.org [escholarship.org]

3. 4-(Chloromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]

e To cite this document: BenchChem. [Spectroscopic Atlas & Technical Guide: 4-
(Chlorodifluoromethoxy)benzoic Acid[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b123497#spectroscopic-data-of-4-
difluorochloromethoxy-benzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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